molecular formula C11H15NO3 B2819261 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol CAS No. 23101-41-9

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol

Cat. No.: B2819261
CAS No.: 23101-41-9
M. Wt: 209.245
InChI Key: JRHYHNVSJWCMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol is a chemical compound with the molecular formula C11H15NO3. It belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) family, which is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic molecules with diverse biological activities . This specific dimethoxy-substituted derivative is of significant interest in pharmacological research, particularly in the field of oncology. Recent studies in 2025 highlight its structural relevance in developing potent P-glycoprotein (P-gp) inhibitors to combat multidrug resistance (MDR) in cancer cells . P-gp is a key membrane transporter that often causes the efflux of chemotherapeutic agents from cancer cells, leading to treatment failure. Derivatives based on the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure have demonstrated a remarkable ability to reverse MDR, with one optimized compound showing a reversal fold of up to 467.7 in Eca109/VCR drug-resistant cell lines, significantly surpassing the efficacy of a standard third-generation P-gp inhibitor . Beyond oncology, the tetrahydroisoquinoline core is extensively investigated for its potential in central nervous system (CNS) disorders. THIQ derivatives are known to interact with dopamine receptor systems and have shown promising neuroprotective, anti-inflammatory, and antioxidative properties, making them candidates for addressing conditions like Parkinson's disease . Furthermore, structurally similar synthetic THIQ analogs have exhibited pronounced analgesic and anti-inflammatory effects in preclinical models, outperforming reference drugs like diclofenac sodium . This compound serves as a versatile and high-value building block for researchers engaged in synthetic chemistry, drug discovery, and the mechanistic study of MDR and neurodegenerative diseases.

Properties

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-10-3-7-5-12-6-9(13)8(7)4-11(10)15-2/h3-4,9,12-13H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHYHNVSJWCMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(CNCC2=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol can be achieved through several synthetic routes. One common method involves the Pomeranz-Fritsch-Bobbitt cyclization, which is a classical method for synthesizing tetrahydroisoquinoline derivatives. This method typically involves the reaction of a benzaldehyde derivative with an amine under acidic conditions to form the isoquinoline core .

Another approach is the Petasis reaction, which involves the use of boronic acids, amines, and aldehydes to form the desired tetrahydroisoquinoline structure . This method is known for its diastereoselectivity and efficiency in producing optically active compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different tetrahydroisoquinoline derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the methoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-one, while reduction can produce various tetrahydroisoquinoline derivatives with different substituents.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation . This interaction can modulate neurotransmitter levels and influence neurological functions.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents/Modifications Key Properties/Activities Reference
6,7-Dimethoxy-THIQ-4-ol (Parent) 4-OH, 6,7-OCH₃ Intermediate for orexin-1 antagonists; used in PET tracer synthesis (e.g., 1-fluoroelacridar)
6,7-Dimethoxy-THIQ-1-carboxylic acid 1-COOH Antiproliferative activity (EC₅₀ = 13.97 μM in Huh-7 cells); inhibits IL-6/JAK2/STAT3
6,7-Dimethoxy-THIQ-2-sulfonamide 2-SO₂NH₂ Potential CNS-targeting ligand; sulfonamide enhances solubility and metabolic stability
6,7-Dimethoxy-THIQ-3-carboxamide 3-CONH₂ Anti-neoplastic properties; modulates caspase-8 activity
N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-THIQ-2-yl)acetamide 2-Acetamide, 1-arylalkyl substitution Orexin-1 antagonism (e.g., compound 30: 76% yield, high receptor selectivity)
1-Fluoroelacridar (4b) 1-Fluoro, 4-carboxamide PET tracer for P-glycoprotein; synthesized in 58% yield, m.p. 215–220°C

Physicochemical Properties

  • Solubility : Sulfonamide and carboxamide derivatives exhibit improved aqueous solubility compared to the parent hydroxylated compound, critical for CNS drug development .
  • Thermal Stability : Elacridar analogs (e.g., 4b–4e) display melting points between 152–220°C, correlating with crystalline stability and formulation suitability .

Biological Activity

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol (commonly referred to as DMTIQ) is a compound belonging to the tetrahydroisoquinoline class. Its unique structure, characterized by two methoxy groups at positions 6 and 7 and a hydroxyl group at position 4, contributes to its diverse biological activities. This article explores the biological activity of DMTIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₅N₁O₂
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 23101-41-9

DMTIQ interacts with various biological targets, primarily through modulation of receptor activity. Notably, it has shown a high affinity for sigma receptors, particularly the sigma-2 receptor, which is implicated in several cancer types. The sigma-2 receptor is overexpressed in many proliferative cancer cells while exhibiting low expression in normal cells, making it a promising target for cancer therapeutics .

Biochemical Pathways

DMTIQ is involved in several biochemical pathways:

  • Sigma Receptor Modulation : It selectively binds to sigma-2 receptors with high affinity (K_i values around 5-6 nM), which may lead to anticancer effects .
  • Neurotransmitter Interaction : Preliminary studies suggest that DMTIQ may influence neurotransmitter systems in the brain, potentially impacting neurological functions.

Biological Activities

DMTIQ exhibits a range of biological activities:

  • Anticancer Activity :
    • DMTIQ derivatives have demonstrated moderate anticancer effects against various human cancer cell lines, including liver (Huh-7) and esophageal (KYSE-140) cancers. The cytotoxicity appears to be independent of sigma receptor affinities .
  • Neuroprotective Effects :
    • Research indicates that DMTIQ may have neuroprotective properties due to its structural similarity to other neuroactive compounds. Its presence in the brain suggests potential roles in neurochemistry and neuroprotection.
  • Antioxidant Properties :
    • The hydroxyl group in DMTIQ may confer antioxidant properties, contributing to its protective effects against oxidative stress in cellular models.

Case Studies and Research Findings

StudyFindings
DMTIQ derivatives showed significant binding affinity for sigma-2 receptors and moderate anticancer activity against specific human cancer cell lines.
The compound's unique structural features were linked to diverse biological activities including potential neuroprotective effects.
Synthetic approaches to DMTIQ derivatives highlighted their potential as building blocks for bioactive compounds with therapeutic applications.

Q & A

Basic: What are the standard synthetic routes for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol, and how can reaction conditions be optimized for higher yield?

Answer:
The synthesis typically involves BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)-mediated coupling reactions, followed by purification via silica gel chromatography. Key optimizations include:

  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates.
  • Stoichiometry : Using 3 equivalents of alkylating agents (e.g., 1-iodoethane) improves yields to 76% in analogous derivatives .
  • Temperature control : Reactions performed at 0–25°C minimize side-product formation.
    Example: Silica gel chromatography with 0–75% ethyl acetate/hexane gradients effectively isolates the target compound .

Basic: How is the structure of this compound confirmed using spectroscopic methods?

Answer:
Structural confirmation relies on:

  • 1H NMR : Methoxy groups appear as singlets at δ 3.70–3.85 ppm, while the tetrahydroisoquinoline ring protons show splitting patterns (e.g., δ 2.50–3.20 ppm for CH₂ groups) .
  • Mass spectrometry (MS) : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]+ at m/z 266.3 for derivatives) .
  • X-ray crystallography : Used for resolving stereochemistry in related tetrahydroisoquinolines .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Contradictions arise from variations in assay conditions or target specificity. Mitigation strategies include:

  • Standardized assays : Replicating studies under identical conditions (e.g., enzyme concentration, pH).
  • Metabolomic profiling : 1H-NMR-based serum analysis in HCC models revealed compound-mediated regulation of fatty acids and amino acids, clarifying mechanistic inconsistencies .
  • Receptor binding assays : Comparing affinity across isoforms (e.g., orexin-1 vs. orexin-2 receptors) explains selectivity discrepancies .

Advanced: How can computational modeling guide the design of derivatives with enhanced receptor selectivity?

Answer:

  • Docking simulations : Predict binding poses to orexin-1 receptors, highlighting critical interactions (e.g., hydrogen bonds with Gln126) .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., methoxy position) with IC₅₀ values to prioritize synthetic targets .
    Example: Substitution at the 1-position with bulky groups improved selectivity by 10-fold in orexin-1 antagonists .

Basic: What structural features of this compound influence its pharmacological activity?

Answer:
Critical features include:

  • Methoxy groups : Enhance lipophilicity and membrane permeability. Positional isomers (6,7- vs. 6,8-dimethoxy) show distinct activity profiles .
  • Tetrahydroisoquinoline core : Facilitates interaction with neurotransmitter receptors (e.g., cholinesterases) .
  • 4-OH group : Participates in hydrogen bonding with biological targets, as seen in neuroprotective analogs .

Advanced: What methodologies assess the in vivo efficacy and metabolic impact of this compound in disease models?

Answer:

  • Metabolomics : 1H-NMR of serum from HCC rats identifies regulated metabolites (e.g., fatty acids, choline) .
  • PET radiolabeling : [18F]-labeled derivatives enable pharmacokinetic tracking in vivo .
  • Behavioral assays : Rodent models evaluate neuroprotective effects via maze tests or motor function assessments .

Basic: What purification techniques isolate this compound from complex mixtures?

Answer:

  • Silica gel chromatography : Gradients of ethyl acetate/hexane (0–75%) separate polar intermediates .
  • Recrystallization : Methanol/water systems yield high-purity crystals for X-ray analysis .
  • HPLC : Reverse-phase C18 columns resolve stereoisomers (e.g., R vs. S configurations) .

Advanced: How does stereochemistry at the 4-OH position affect biological target interactions?

Answer:

  • Enantioselectivity : The S-configuration in analogs shows 3-fold higher affinity for cholinesterases due to optimal hydrogen bonding with catalytic triads .
  • Molecular dynamics : Simulations reveal that R-isomers induce conformational changes in orexin receptors, reducing binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.